Ethyl (3-oxocyclohexyl)carbamate
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Overview
Description
Ethyl (3-oxocyclohexyl)carbamate is an organic compound with the chemical formula C9H15NO3. It is a derivative of carbamic acid and features a cyclohexyl ring with a keto group at the 3-position and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-oxocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-oxocyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl (3-hydroxycyclohexyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the substituent used.
Scientific Research Applications
Ethyl (3-oxocyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of ethyl (3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl (3-oxocyclohexyl)carbamate can be compared with other carbamate derivatives such as:
Ethyl carbamate: Known for its carcinogenic properties and presence in fermented foods.
Methyl carbamate: Used in the production of pesticides and as a chemical intermediate.
Propyl carbamate: Similar in structure but with different physical and chemical properties.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl N-(3-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h7H,2-6H2,1H3,(H,10,12) |
InChI Key |
DGZDXQBBJXMZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCCC(=O)C1 |
Origin of Product |
United States |
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